Aminooxy-PEG3-C2-Boc

PROTAC synthesis Bioconjugation Linker chemistry

Aminooxy-PEG3-C2-Boc (CAS 1835759-72-2) is the definitive heterobifunctional PROTAC linker for sequential orthogonal conjugation. The aminooxy group reacts first with aldehydes or ketones to form stable oxime bonds. Subsequent Boc deprotection under mild acid exposes the carboxylic acid for EDC/NHS-mediated amide coupling—a two-step sequence unattainable with unprotected aminooxy analogs. The PEG3 spacer delivers aqueous solubility and compact linker geometry critical for ternary complex formation in PROTAC design. Substitution with azide-terminated analogs forces click chemistry conditions; PEG4 variants alter spatial separation. At ≥98% purity, this compound ensures reproducible PROTAC SAR data.

Molecular Formula C13H27NO6
Molecular Weight 293.36 g/mol
Cat. No. B605438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG3-C2-Boc
SynonymsAminooxy-PEG3-t-butyl ester
Molecular FormulaC13H27NO6
Molecular Weight293.36 g/mol
Structural Identifiers
InChIInChI=1S/C13H27NO6/c1-13(2,3)20-12(15)4-5-16-6-7-17-8-9-18-10-11-19-14/h4-11,14H2,1-3H3
InChIKeyNZYHFTOQEYCMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aminooxy-PEG3-C2-Boc: Technical Specifications and Procurement-Ready Characterization for PROTAC Synthesis


Aminooxy-PEG3-C2-Boc (CAS 1835759-72-2; synonym: Aminooxy-PEG3-t-butyl ester) is a monodisperse polyethylene glycol (PEG)-based heterobifunctional linker with the molecular formula C13H27NO6 and a molecular weight of 293.36 g/mol . The compound incorporates a terminal aminooxy group (-ONH₂), a triethylene glycol (PEG3) spacer, a C2 alkyl chain, and a tert-butyloxycarbonyl (Boc)-protected carboxyl terminus . It is commercially available as a solid with a specified purity of ≥98% and is classified as a PROTAC (PROteolysis TArgeting Chimera) linker for the synthesis of bifunctional protein degraders . The hydrophilic PEG3 spacer enhances aqueous solubility, while the orthogonal functional groups enable sequential conjugation chemistries .

Why Aminooxy-PEG3-C2-Boc Cannot Be Substituted with Azide-Terminated, Longer PEG, or Unprotected Aminooxy Analogs


Aminooxy-PEG3-C2-Boc presents a specific functional triad that is not interchangeable with common analogs. Substituting with Aminooxy-PEG3-azide replaces the Boc-protected carboxyl with an azide group, altering the conjugation chemistry from acid-amine coupling to copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Substituting with Aminooxy-PEG4-C2-Boc extends the PEG chain from 3 to 4 ethylene glycol units, modifying the spatial separation between conjugated ligands . Substituting with unprotected aminooxy PEGs (e.g., Aminooxy-PEG3-methane) eliminates the Boc protection, requiring different handling due to higher reactivity and sensitivity . Furthermore, substitution with structurally inverted analogs (e.g., Boc-Aminooxy-PEG3-C2-NH2) reverses the functional group orientation, rendering the molecule unsuitable for the same synthetic sequence . The quantitative differentiation among these alternatives is detailed below.

Quantitative Differentiation Evidence for Aminooxy-PEG3-C2-Boc Procurement Decisions


Terminal Functional Group Differentiation: Boc-Protected Carboxyl vs. Azide

Aminooxy-PEG3-C2-Boc differs from Aminooxy-PEG3-azide (CAS 1306615-51-9) in the terminal functional group at the distal end from the aminooxy group. Aminooxy-PEG3-C2-Boc terminates in a Boc-protected carboxyl (t-butyl ester) that can be deprotected under acidic conditions to yield a free carboxylic acid for EDC/NHS-mediated amide bond formation. In contrast, Aminooxy-PEG3-azide terminates in an azide group, which reacts with alkynes via CuAAC click chemistry . The choice between these linkers is dictated by the downstream conjugation chemistry required; they are not interchangeable in a given synthetic route.

PROTAC synthesis Bioconjugation Linker chemistry

PEG Chain Length Differentiation: PEG3 vs. PEG4 Spacer

Aminooxy-PEG3-C2-Boc (PEG3 spacer) can be compared to its longer-chain analog Aminooxy-PEG4-C2-Boc (PEG4 spacer, CAS 2100306-82-7). The PEG3 variant contains 3 ethylene glycol units, while the PEG4 variant contains 4 units . Linker length is a critical determinant of PROTAC ternary complex formation efficiency and target protein degradation activity, with optimal length varying by target protein and E3 ligase pair .

PROTAC linker Spacer optimization Linker length

Protection Strategy Differentiation: Boc-Protected Carboxyl vs. Unprotected Aminooxy

Aminooxy-PEG3-C2-Boc incorporates Boc protection on the carboxyl terminus, distinguishing it from unprotected aminooxy PEG analogs such as Aminooxy-PEG3-methane. The Boc group prevents premature reactivity of the carboxyl moiety during synthetic steps, enabling orthogonal deprotection under acidic conditions . This protection strategy allows for controlled, stepwise conjugation workflows .

Controlled bioconjugation Orthogonal protection Sequential conjugation

Purity Specification for Quality-Controlled Procurement

Aminooxy-PEG3-C2-Boc is commercially specified at ≥98% purity (or 98% depending on vendor batch) across multiple independent vendors, establishing a consistent quality benchmark for procurement . This purity level is comparable to that specified for other research-grade aminooxy-PEG linkers in the same product class. High purity is essential for PROTAC synthesis to minimize side reactions and ensure reproducible conjugation outcomes.

Quality control Linker procurement PROTAC synthesis

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile

Aminooxy-PEG3-C2-Boc exhibits a predicted LogP of -0.3 and contains 7 hydrogen bond acceptors and 1 hydrogen bond donor . These physicochemical parameters influence the overall drug-likeness, cell permeability, and aqueous solubility of the final PROTAC construct. In comparison, structurally related linkers show variation in these parameters: Aminooxy-PEG3-azide has 4 hydrogen bond acceptors (N4O4 composition) , while Aminooxy-PEG4-C2-Boc (PEG4 variant) has a higher molecular weight (337.41 g/mol) and larger polar surface area .

Drug-likeness PROTAC optimization Linker physicochemical properties

Optimal Use Cases for Aminooxy-PEG3-C2-Boc in PROTAC Development and Bioconjugation Workflows


PROTAC Synthesis Requiring Carboxylic Acid Termination for Amide Coupling

Aminooxy-PEG3-C2-Boc is optimally selected when the synthetic route requires a Boc-protected carboxyl terminus that can be deprotected to yield a free carboxylic acid for EDC/NHS-mediated amide bond formation with amine-containing E3 ligase ligands or target protein warheads . This differentiates it from azide-terminated analogs that require click chemistry conditions . The PEG3 spacer provides sufficient flexibility and aqueous solubility for ternary complex formation while maintaining a compact linker length suitable for many PROTAC designs .

Stepwise Bioconjugation Workflows Utilizing Orthogonal Protection

The Boc protection on the carboxyl terminus of Aminooxy-PEG3-C2-Boc enables orthogonal deprotection strategies. The aminooxy group can first react with an aldehyde- or ketone-containing biomolecule (e.g., periodate-oxidized glycoprotein or aldehyde-modified oligonucleotide) to form a stable oxime bond . Subsequently, the Boc group can be removed under mild acidic conditions to expose the carboxylic acid for a second conjugation step . This sequential reactivity is not achievable with unprotected analogs .

SAR Studies Comparing PEG3 vs. PEG4 Linker Length Effects on Degradation Efficiency

When optimizing linker length for a specific target protein–E3 ligase pair, Aminooxy-PEG3-C2-Boc serves as the PEG3 reference compound in head-to-head comparisons with its PEG4 analog (Aminooxy-PEG4-C2-Boc) . Systematic variation of linker length is essential for PROTAC SAR because the optimal spatial separation between ligands varies by target. The PEG3 variant represents a mid-range linker length that has demonstrated superior degradation activity over PEG2 and PEG4 variants in certain PROTAC systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminooxy-PEG3-C2-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.